
(3,4-Dichloro-2-nitrophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichloro-2-nitrophenyl)methanol is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-2-nitrophenyl)methanol typically involves the nitration of 3,4-dichlorotoluene followed by reduction and subsequent oxidation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amine, which is then oxidized to form the desired methanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of (3,4-Dichloro-2-nitrobenzaldehyde) or (3,4-Dichloro-2-nitrobenzoic acid).
Reduction: Formation of (3,4-Dichloro-2-aminophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
科学研究应用
(3,4-Dichloro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (3,4-Dichloro-2-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules.
相似化合物的比较
- (3,5-Dichloro-2-nitrophenyl)methanol
- (3,4-Dichloro-2-aminophenyl)methanol
- (3,4-Dichloro-2-nitrobenzaldehyde)
Comparison: (3,4-Dichloro-2-nitrophenyl)methanol is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to (3,5-Dichloro-2-nitrophenyl)methanol, the 3,4-dichloro substitution pattern may result in different steric and electronic effects, affecting its interaction with biological targets. The presence of the methanol group also distinguishes it from other similar compounds, providing unique opportunities for further chemical modifications and applications.
属性
分子式 |
C7H5Cl2NO3 |
|---|---|
分子量 |
222.02 g/mol |
IUPAC 名称 |
(3,4-dichloro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-2-1-4(3-11)7(6(5)9)10(12)13/h1-2,11H,3H2 |
InChI 键 |
ORBVYGGJDHDQOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CO)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


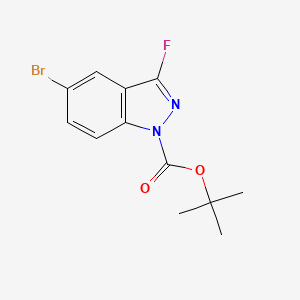
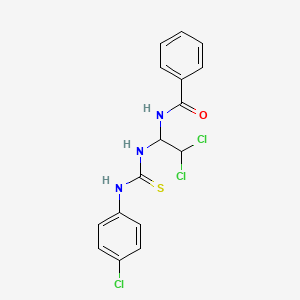
![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)
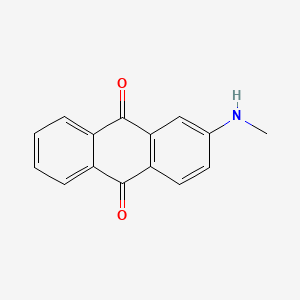
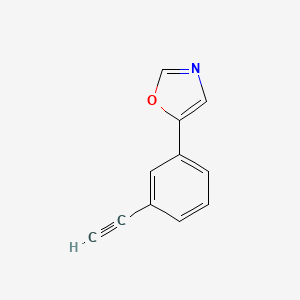
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
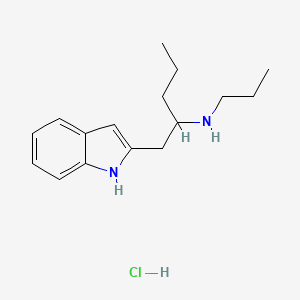
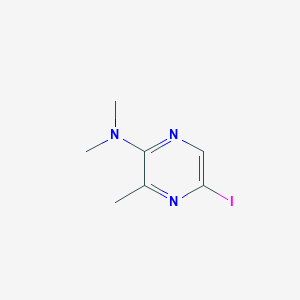
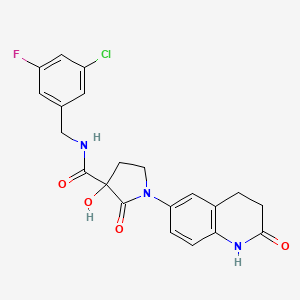
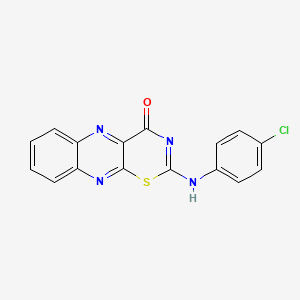
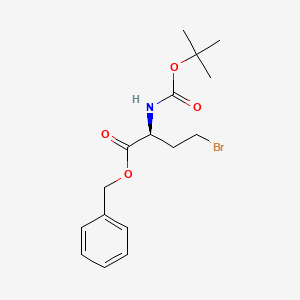
![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)

